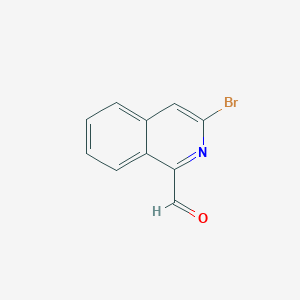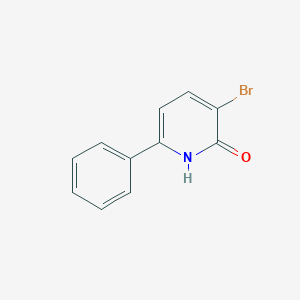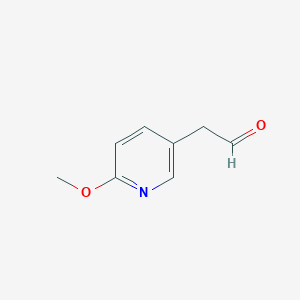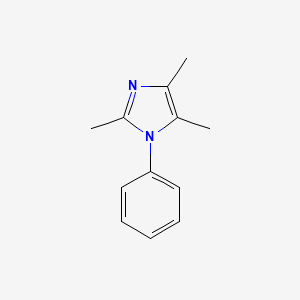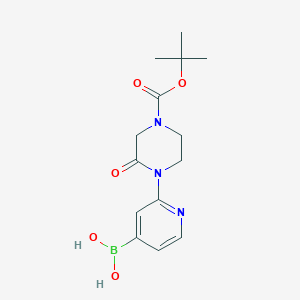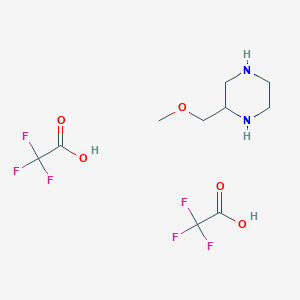
2-(Methoxymethyl)piperazine bis(2,2,2-trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)piperazine bis(2,2,2-trifluoroacetate) is a chemical compound that features a piperazine ring substituted with a methoxymethyl group and two trifluoroacetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)piperazine bis(2,2,2-trifluoroacetate) typically involves the reaction of 2-(Methoxymethyl)piperazine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-(Methoxymethyl)piperazine} + 2 \text{Trifluoroacetic anhydride} \rightarrow \text{2-(Methoxymethyl)piperazine bis(2,2,2-trifluoroacetate)} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxymethyl)piperazine bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoroacetate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Applications De Recherche Scientifique
2-(Methoxymethyl)piperazine bis(2,2,2-trifluoroacetate) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological systems and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)piperazine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The trifluoroacetate groups may enhance the compound’s stability and bioavailability, contributing to its overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methoxybenzyl)piperazine bis(2,2,2-trifluoroacetate): Similar in structure but with a methoxybenzyl group instead of a methoxymethyl group.
2-Methylpiperazine: Lacks the trifluoroacetate groups and has different chemical properties.
Uniqueness
2-(Methoxymethyl)piperazine bis(2,2,2-trifluoroacetate) is unique due to the presence of both the methoxymethyl group and the trifluoroacetate groups. This combination imparts distinct chemical properties, such as increased stability and potential bioactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H16F6N2O5 |
|---|---|
Poids moléculaire |
358.23 g/mol |
Nom IUPAC |
2-(methoxymethyl)piperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2O.2C2HF3O2/c1-9-5-6-4-7-2-3-8-6;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7) |
Clé InChI |
XSGVDZZRYFHFNJ-UHFFFAOYSA-N |
SMILES canonique |
COCC1CNCCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)

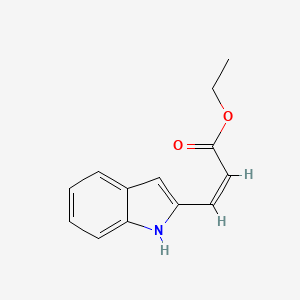
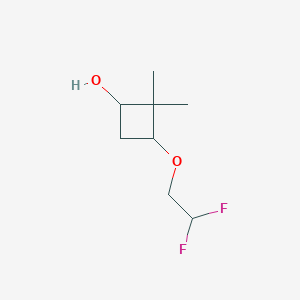
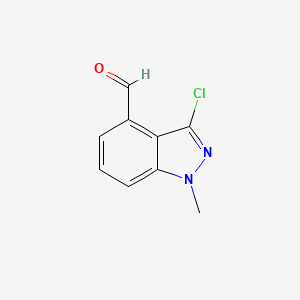
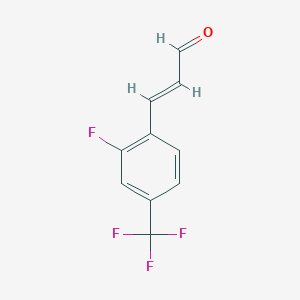
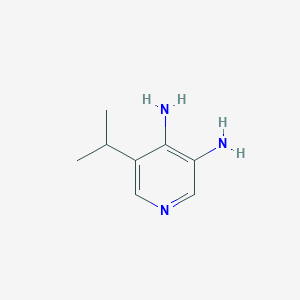
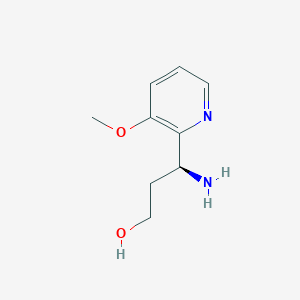
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B15222379.png)
